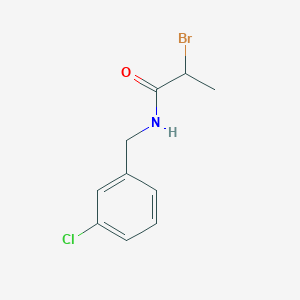

2-Bromo-N-(3-chlorobenzyl)propanamide

Description

Properties

IUPAC Name |

2-bromo-N-[(3-chlorophenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c1-7(11)10(14)13-6-8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKKIWZOQVLVAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC(=CC=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthesis of 2-Bromo-N-(3-chlorobenzyl)propanamide

The synthesis of this compound is primarily achieved through the formation of an amide bond between two key precursors: an activated 2-bromopropionyl species and 3-chlorobenzylamine (B151487). This reaction is a classic example of nucleophilic acyl substitution.

The successful synthesis of the target compound relies on the availability and purity of its precursors.

2-Bromopropionyl Halides: The most common activated forms of 2-bromopropanoic acid used in this synthesis are 2-bromopropionyl chloride and 2-bromopropionyl bromide. nih.gov These acyl halides are highly reactive electrophiles.

2-Bromopropionyl bromide can be synthesized by reacting propionic acid with bromine and phosphorus tribromide. nbinno.com This method often results in a mixture that requires purification by distillation or chromatography. nbinno.com An alternative, higher-yield method involves the reaction of propionyl chloride with bromine in the presence of an aluminum bromide catalyst. nbinno.com

2-Bromopropionyl chloride is produced by reacting thionyl chloride with propionic acid, followed by the addition of red phosphorus and dry bromine. google.com The final product is typically isolated and purified by rectification. google.com

3-Chlorobenzylamine: This precursor is a commercially available liquid. sigmaaldrich.comtcichemicals.com It features a nucleophilic amine group attached to a benzyl (B1604629) scaffold, which is substituted with a chlorine atom at the meta position. While often purchased, it can be synthesized through methods such as the reduction of 3-chlorobenzonitrile (B1581422) or the amination of 3-chlorobenzyl chloride.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical State |

|---|---|---|---|---|

| 2-Bromopropionyl bromide | 563-76-8 | C₃H₄Br₂O | 215.87 | Liquid |

| 3-Chlorobenzylamine | 4152-90-3 | C₇H₈ClN | 141.60 | Liquid |

The core of the synthesis is the nucleophilic attack of the primary amine of 3-chlorobenzylamine on the electrophilic carbonyl carbon of the 2-bromopropionyl halide. nih.gov This reaction, known as N-acylation, results in the formation of the stable amide linkage and a hydrohalic acid (HCl or HBr) byproduct.

The general mechanism involves:

The lone pair of electrons on the nitrogen atom of 3-chlorobenzylamine attacks the carbonyl carbon of the 2-bromopropionyl halide.

This forms a tetrahedral intermediate where the carbonyl oxygen holds a negative charge and the nitrogen atom holds a positive charge.

The carbonyl double bond reforms, expelling the halide ion (Br⁻ or Cl⁻) as a leaving group.

A base, typically added to the reaction mixture, removes the proton from the nitrogen atom, neutralizing the positive charge and yielding the final amide product, this compound.

To ensure a high yield and purity of the final product, the reaction conditions must be carefully controlled. The reaction of an amine with an acyl halide is typically vigorous and exothermic.

Solvent: An inert aprotic solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether, is commonly used to dissolve the reactants and facilitate the reaction.

Base: A non-nucleophilic organic base, such as triethylamine (B128534) (Et₃N) or pyridine, is crucial. nbinno.com It serves as a scavenger for the hydrohalic acid generated during the reaction, preventing the protonation and deactivation of the 3-chlorobenzylamine nucleophile.

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) by slowly adding the acyl halide to a solution of the amine and base. This helps to control the reaction rate and minimize the formation of side products. After the initial addition, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours to ensure completion.

Purification: After the reaction is complete, the mixture is usually washed with water and dilute aqueous acid/base solutions to remove the salt byproduct (e.g., triethylammonium (B8662869) bromide) and any unreacted starting materials. The final product can then be purified by recrystallization or column chromatography.

| Parameter | Condition | Rationale for Optimization |

|---|---|---|

| Temperature | 0 °C to Room Temperature | Controls reaction rate, minimizes side-product formation. |

| Solvent | Dichloromethane, THF | Inert medium for reactants; facilitates heat dissipation. |

| Base | Triethylamine, Pyridine | Neutralizes acidic byproduct, preventing reactant deactivation. |

| Stoichiometry | ~1:1 ratio of Amine to Acyl Halide | Ensures efficient conversion without excess, costly reagents. |

Derivatization and Analog Synthesis

The structure of this compound contains synthetically useful handles that allow for further chemical modifications to produce various analogs.

The bromine atom at the alpha-position to the carbonyl group is an excellent leaving group, making this position susceptible to nucleophilic substitution (Sₙ2) reactions. nbinno.comlibretexts.org This allows for the introduction of a wide array of functional groups. The electrophilic nature of the α-carbon facilitates attack by various nucleophiles, leading to the displacement of the bromide ion. nih.gov

Common transformations include:

Azide (B81097) Substitution: Reaction with sodium azide (NaN₃) can introduce an azido (B1232118) group, which can be subsequently reduced to form an α-amino amide analog.

Amine Substitution: Direct substitution with primary or secondary amines in the presence of a base can yield α-amino amides. nih.gov

Thiol Substitution: Reaction with thiols or thiolate salts can be used to synthesize α-thioether derivatives.

Oxygen Nucleophile Substitution: Alcohols or carboxylates can act as nucleophiles to form α-alkoxy or α-acyloxy amides, respectively. nih.gov

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Azide (N₃⁻) | Sodium Azide (NaN₃) | α-Azido-N-(3-chlorobenzyl)propanamide |

| Amine (R₂NH) | Benzylamine (B48309) | α-Amino-N-(3-chlorobenzyl)propanamide derivative |

| Thiolate (RS⁻) | Sodium thiophenoxide | α-Thiophenyl-N-(3-chlorobenzyl)propanamide |

| Alkoxide (RO⁻) | Sodium methoxide | α-Methoxy-N-(3-chlorobenzyl)propanamide |

Beyond substitution at the bromine atom, the propanamide chain can be functionalized in other ways, although these are often more complex. The primary route for functionalization remains the versatile chemistry of the α-bromo position. The introduction of new groups via substitution, as described above, fundamentally alters the propanamide chain. For instance, converting the bromine to an amine or hydroxyl group introduces new sites for further chemical reactions, such as acylation or etherification, thereby extending the synthetic utility of the original compound.

Structural Variations on the N-(3-chlorobenzyl) Moiety

The N-(3-chlorobenzyl) portion of the molecule is a primary site for introducing structural variations to create a library of related compounds. The most direct synthetic approach involves the amidation reaction between a propanoyl halide and a series of substituted benzylamines. This method allows for systematic changes to the aromatic ring of the benzylamine precursor.

The general synthesis involves reacting 2-bromopropanoyl bromide or chloride with a chosen substituted benzylamine. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrogen halide byproduct. mdpi.com By employing a variety of commercially available or synthetically prepared benzylamines, a wide array of analogs can be produced.

Research into related N-benzylpropanamides has demonstrated the feasibility of introducing a range of substituents onto the phenyl ring. nih.gov These modifications can alter the electronic properties, lipophilicity, and steric profile of the resulting molecule. For instance, electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) can be incorporated at various positions (ortho, meta, para) on the benzyl ring. nih.govmdpi.com

The following table illustrates potential structural variations that can be achieved by substituting the 3-chlorobenzylamine with other benzylamine derivatives in the synthesis.

| Precursor Benzylamine | Resulting N-Substituent Moiety | Potential Property Modification |

| 4-Methylbenzylamine | N-(4-methylbenzyl) | Increased lipophilicity |

| 3,4-Dimethoxybenzylamine | N-(3,4-dimethoxybenzyl) | Altered electronic properties, potential for H-bonding |

| 4-(Trifluoromethyl)benzylamine | N-(4-(trifluoromethyl)benzyl) | Increased metabolic stability, strong electron-withdrawing effect |

| 4-Nitrobenzylamine | N-(4-nitrobenzyl) | Strong electron-withdrawing group |

| 2-Fluorobenzylamine | N-(2-fluorobenzyl) | Introduction of a halogen bond donor |

These structural modifications are instrumental in medicinal chemistry for establishing structure-activity relationships (SAR) by systematically probing the chemical space around a core scaffold. nih.gov

Click Chemistry Approaches for New Conjugates

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for creating complex molecular conjugates. illinois.eduglenresearch.com This reaction forms a stable 1,2,3-triazole ring that links two different molecular fragments. illinois.edunih.gov For this compound to be used in click chemistry, it must first be functionalized with either a terminal alkyne or an azide group.

Functionalization of the Scaffold:

Introduction of an Azide: The bromine atom at the 2-position of the propanamide backbone is susceptible to nucleophilic substitution. Reacting this compound with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) would yield 2-Azido-N-(3-chlorobenzyl)propanamide. This azide-functionalized molecule is now ready to react with any alkyne-containing molecule. illinois.edu

Introduction of an Alkyne: An alkyne group can be introduced by modifying the benzylamine precursor before the amidation step. For example, using N-(3-(prop-2-yn-1-yloxy)benzyl)amine in the initial synthesis would result in a molecule bearing a terminal alkyne. Alternatively, the bromine atom could be substituted with an alkyne-containing nucleophile.

Triazole Conjugate Formation:

Once the functionalized propanamide is prepared, it can be "clicked" with a complementary molecule. For example, the 2-Azido-N-(3-chlorobenzyl)propanamide derivative can be reacted with an alkyne-tagged biomolecule, fluorophore, or another small molecule in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to form a stable triazole-linked conjugate. researchgate.net

This modular approach allows for the rapid generation of diverse conjugates for various applications, such as the development of chemical probes or targeted therapeutic agents. researchgate.netnih.gov The triazole linker is not just a passive spacer; it is a rigid, aromatic unit that can participate in hydrogen bonding and dipole interactions, potentially influencing the biological activity of the conjugate. nih.gov

The following table provides examples of potential click chemistry reactions to form novel conjugates.

| Functionalized Propanamide | Complementary Reactant | Resulting Conjugate Structure |

| 2-Azido-N-(3-chlorobenzyl)propanamide | Phenylacetylene | 1,2,3-Triazole-linked phenyl conjugate |

| 2-Azido-N-(3-chlorobenzyl)propanamide | Propargyl-functionalized sugar | Glycoconjugate |

| N-(3-(prop-2-yn-1-yloxy)benzyl)-2-bromopropanamide | Azidomethylbenzene | 1,2,3-Triazole-linked benzyl conjugate |

The application of click chemistry provides a powerful and versatile tool for extending the utility of the this compound scaffold, enabling the synthesis of complex molecules with tailored properties. nih.gov

Molecular Structure, Conformation, and Spectroscopic Analysis for Research

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure of chemical compounds. For 2-Bromo-N-(3-chlorobenzyl)propanamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry, and UV-Vis spectroscopy would provide a complete picture of its chemical environment, functional groups, molecular weight, and electronic properties. However, a thorough review of scientific literature and databases indicates a lack of publicly available experimental data for these spectroscopic analyses for this specific compound. The following sections describe the principles of these techniques and the expected insights they would provide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy : In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for each unique proton environment. The protons on the aromatic ring of the 3-chlorobenzyl group would likely appear as a complex multiplet in the aromatic region. The benzylic protons (CH₂) would show a signal, potentially a doublet, due to coupling with the adjacent amide proton. The methine proton (CH) adjacent to the bromine atom would also produce a distinct signal, likely a quartet, coupled to the methyl protons. The methyl (CH₃) protons would be expected to appear as a doublet. The amide proton (NH) would typically be observed as a broad singlet. The chemical shifts (δ) of these signals would provide information about the electronic environment of the protons.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Separate signals would be expected for the carbonyl carbon of the amide, the aromatic carbons, the benzylic carbon, the carbon bearing the bromine atom, and the methyl carbon. The chemical shifts of these signals are indicative of the carbon's hybridization and the electronegativity of attached atoms.

A detailed analysis of coupling constants in both ¹H and ¹³C NMR spectra would further help in confirming the connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy for Functional Group Vibrations (e.g., amide C=O stretch)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong absorption band, typically in the region of 1630-1680 cm⁻¹, would be indicative of the amide C=O (carbonyl) stretching vibration. Another important feature would be the N-H stretching vibration of the secondary amide, which usually appears as a single sharp band in the range of 3300-3500 cm⁻¹. The C-N stretching vibration of the amide group would also be present. Additionally, characteristic bands for the C-H bonds of the aromatic ring and the aliphatic chain, as well as the C-Br and C-Cl stretching vibrations, would be observed at their respective frequencies.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), the molecular ion peak would appear as a characteristic cluster of peaks, reflecting the natural abundance of these isotopes. The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Common fragmentation pathways for such a molecule could include the cleavage of the amide bond, loss of a bromine atom, and fragmentation of the benzyl (B1604629) group, leading to the formation of characteristic fragment ions.

UV-Vis Spectroscopy for Electronic Transitions and Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible radiation by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy states. The UV-Vis spectrum of this compound would be expected to show absorption bands arising from π → π* electronic transitions within the aromatic ring of the 3-chlorobenzyl group. The presence of the carbonyl group in the amide functionality might also contribute to the electronic absorption spectrum, potentially through n → π* transitions. The wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε) would be key parameters obtained from this analysis, providing insights into the electronic structure of the molecule.

Crystallographic Studies and Solid-State Analysis

Crystallographic studies, particularly X-ray diffraction, are essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding the molecule's conformation, intermolecular interactions, and packing in the solid state.

Intermolecular Interactions (e.g., N–H···O hydrogen bonds)

A detailed description and data table of hydrogen bonds and other significant intermolecular contacts are not available.

Conformational Preferences and Torsion Angles in the Solid State

Specific torsion angles and a discussion of the preferred conformation in the crystal lattice cannot be provided.

Stereochemical Investigations of this compound

There are no published studies on the stereochemistry of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile tool for predicting a wide range of molecular properties.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are fundamental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate with its biological target. The results are often expressed as a binding score or energy, indicating the strength of the interaction.

Should peer-reviewed studies on "2-Bromo-N-(3-chlorobenzyl)propanamide" be published in the future, a detailed article adhering to the requested structure could be generated.

Ligand-Protein Binding Orientations and Interaction Energies

Detailed studies elucidating the specific binding modes and interaction energies of this compound with protein targets are not yet available. Such studies would typically involve molecular docking simulations to predict the most favorable binding poses of the ligand within the active site of a receptor. The calculation of interaction energies, often broken down into components like electrostatic and van der Waals forces, would quantify the stability of the ligand-protein complex.

Identification of Potential Molecular Targets

The identification of specific molecular targets for this compound through computational methods has not been a subject of published research. This process would generally involve techniques such as reverse docking, where the compound is screened against a library of known protein structures to identify potential binding partners.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in predicting the activity of new compounds and optimizing lead structures. frontiersin.org

Computational Descriptors for Pharmacological Activity Prediction

While no specific QSAR models for this compound have been published, the development of such a model would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of a molecule's structure and properties. For a molecule like this compound, these would likely include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the electronic properties, such as partial charges and orbital energies.

Hydrophobic descriptors: These quantify the molecule's lipophilicity, which is crucial for membrane permeability.

Steric descriptors: These describe the three-dimensional shape and size of the molecule.

The selection of relevant descriptors is a critical step in building a predictive QSAR model. nih.gov

Pharmacophore Development

Pharmacophore modeling is another key computational tool in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. nih.gov The development of a pharmacophore model for a series of compounds related to this compound would involve identifying common chemical features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers that are critical for biological activity. nih.gov Currently, there are no published pharmacophore models specifically derived from or for this compound.

Investigation of Biological Activity and Mechanistic Insights

In Vitro Biological Activity Evaluation

Receptor Antagonism/Agonism

Currently, there is no publicly available scientific evidence to suggest that 2-Bromo-N-(3-chlorobenzyl)propanamide acts as an antagonist or agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, the Free Fatty Acid Receptor 3 (FFAR3), or the histamine-2 (H2) receptor. While propanamide derivatives have been investigated for a range of biological activities, including TRPV1 antagonism, specific testing and results for this compound have not been reported in the reviewed literature. The TRPV1 receptor is a non-selective cation channel involved in pain perception. nih.govnih.gov Free Fatty Acid Receptor 3 is a G-protein coupled receptor activated by short-chain fatty acids. wikipedia.orgnih.govwikipedia.org Histamine-2 receptor antagonists are known to block gastric acid secretion. nih.govdrugs.com Without experimental data, any potential interaction of this compound with these receptors is purely speculative.

Mechanism of Action Elucidation

The precise mechanism of action for this compound has not been elucidated in the existing scientific literature. Understanding a compound's mechanism of action is fundamental to characterizing its pharmacological profile.

Interaction with Specific Molecular Targets

There is no specific information available that identifies the molecular targets, such as enzymes, receptors, or ion channels, with which this compound interacts. While related N-benzyl propanamide structures have been studied for their effects on various biological targets, these findings cannot be directly extrapolated to the specific compound .

Modulation of Cellular Pathways and Signaling Cascades

Information regarding the modulation of any cellular pathways or signaling cascades by this compound is not available in the reviewed scientific literature.

Role of Halogen Atoms in Biological Interactions

The structure of this compound features two halogen atoms: a bromine atom on the propanamide moiety and a chlorine atom on the benzyl (B1604629) group. In medicinal chemistry, halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its binding affinity to biological targets. However, without specific studies on this compound, the precise role of the bromo and chloro substituents in any potential biological interactions remains unknown. Structure-activity relationship (SAR) studies on related classes of compounds, such as N-benzyl phenethylamines and other propanamide derivatives, have shown that the nature and position of substituents can dramatically alter biological activity. nih.govnih.gov

Structure Activity Relationship Sar Studies

Influence of Propanamide Moiety Substituents on Biological Activity

The propanamide core of the molecule is a key determinant of its interaction with biological targets. Alterations at the alpha-position, in particular, have been shown to significantly modulate activity. The α-methyl group is considered a crucial pharmacophore, and its substitution can lead to marked changes in biological effect.

Research into related N-benzyl 2-acetamido-3-methoxypropionamide anticonvulsants has shown that the introduction of small, nonpolar, and non-bulky substituents can result in pronounced seizure protection. researchgate.netscilit.com While direct studies on 2-Bromo-N-(3-chlorobenzyl)propanamide are limited, SAR studies on analogous compounds suggest that substitutions at the alpha-position of the propanamide chain are pivotal. For instance, in a series of 2-(halogenated phenyl) acetamide (B32628) and propanamide analogs investigated as TRPV1 antagonists, the nature of this part of the molecule was a key factor in determining whether the compound acted as an agonist or an antagonist. researchgate.netnih.gov

The following table summarizes the general influence of substituents on the propanamide moiety based on studies of related compounds.

| Substitution at α-position | General Effect on Biological Activity |

| α-methyl | Often considered a key pharmacophore, essential for activity. |

| Dimethyl | May lead to a decrease in activity due to steric hindrance. |

| Cyclopropyl | Can enhance binding affinity and metabolic stability. |

| Larger, bulky groups | Generally leads to a loss of anticonvulsant activity. scilit.com |

Impact of N-Benzyl and Phenyl Ring Substitutions

In studies of N-benzoyl-2-hydroxybenzamides, modifications at the phenyl ring (Ring A) and the 4-ethylphenyl ring (Ring B) were explored to improve activity and metabolic properties. nih.gov Similarly, for thieno-pyrimidine derivatives, the presence of a 4-chloro-3-(trifluoromethyl)phenyl group was found to be necessary for biological activity, engaging in hydrophobic interactions with the target receptor. mdpi.com The positioning of these groups is crucial; for example, in the synthesis of (E)-3-Bromo-N'-(2-chloro-benzyl-idene)benzohydrazide, the specific arrangement of the bromo and chloro substituents defines the molecule's conformation. nih.gov

The table below illustrates the impact of different substitution patterns on the phenyl rings.

| Ring Position | Substituent Type | General Impact on Activity |

| Phenyl Ring (attached to propanamide) | Electron-withdrawing groups (e.g., halogens) | Can enhance potency and influence agonist vs. antagonist profile. researchgate.netnih.gov |

| N-Benzyl Ring | Chloro, Bromo (positioning) | The specific location (ortho, meta, para) of halogens can significantly alter binding and efficacy. |

| N-Benzyl Ring | Other electron-withdrawing groups (e.g., trifluoromethyl) | Often increases activity through enhanced hydrophobic interactions. mdpi.com |

| N-Benzyl Ring | Non-bulky, hydrophobic groups | Can be accommodated and retain pronounced anticonvulsant activities in related compounds. scilit.com |

Stereochemical Contributions to Biological Efficacy

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as enantiomers can exhibit significantly different pharmacological profiles. nih.gov For molecules like this compound, which contains a chiral center at the alpha-carbon of the propanamide moiety, the (R) and (S) configurations can lead to distinct interactions with stereospecific biological targets.

The Cahn-Ingold-Prelog (CIP) system is used to assign the absolute configuration as either (R) (from the Latin rectus for right) or (S) (from the Latin sinister for left) based on the priority of the substituents around the chiral center. masterorganicchemistry.com In many biological systems, only one enantiomer is active, as it fits precisely into the binding site of a receptor or enzyme, much like a key fits into a lock.

| Enantiomer | Potential Biological Efficacy | Rationale |

| (R)-configuration | Often the more active enantiomer in related bioactive compounds. researchgate.netnih.gov | The specific three-dimensional arrangement may allow for optimal interaction with the target binding site. |

| (S)-configuration | May be less active or inactive, or could have a different biological profile. | A different spatial orientation may prevent effective binding to the target. |

Comparative Analysis with Related Halogenated Propanamide and Acetamide Derivatives

Comparing this compound with other halogenated propanamide and acetamide derivatives provides a broader context for its SAR. The length of the alkyl chain (propanamide vs. acetamide) and the nature of the halogen substituents are key variables that influence activity.

A comprehensive study of 117 halogenated phenyl acetamide and propanamide analogs as TRPV1 antagonists revealed that both classes of compounds can exhibit potent activity. researchgate.netnih.gov The choice between an acetamide and a propanamide backbone can affect the compound's conformational flexibility and its interaction with the target. For instance, α-amino amides, which are structurally related, are known to exhibit a variety of biological activities and serve as building blocks for various bioactive molecules. nih.gov

Furthermore, the development of acetamide-sulfonamide scaffolds has shown that the acetamide moiety is a versatile component in designing enzyme inhibitors. mdpi.comsemanticscholar.org The nature of the substituents on the phenyl ring, whether on the acetamide or propanamide-derived portion, consistently emerges as a critical factor. For example, in a series of propanamide-sulfonamide conjugates, the electron-donating effect of a methyl group influenced activity. nih.gov This underscores the interplay between the amide core and the aromatic substitutions in determining the final biological outcome.

| Compound Class | Key Structural Features | General Activity Trends |

| Halogenated Propanamides | Three-carbon amide chain, halogen on phenyl ring. | Potent activity observed in various targets (e.g., TRPV1 antagonists). researchgate.netnih.gov |

| Halogenated Acetamides | Two-carbon amide chain, halogen on phenyl ring. | Also show potent activity, sometimes with different selectivity profiles compared to propanamides. researchgate.netnih.gov |

| α-Haloamides | Halogen at the alpha-position. | Reactive intermediates used in the synthesis of various biologically active compounds. nih.gov |

| Acetamide-Sulfonamides | Combined scaffold. | Effective as enzyme inhibitors, with activity modulated by substituents on both moieties. mdpi.comsemanticscholar.org |

Future Directions and Research Gaps

Exploration of Diverse Derivatization Pathways for Enhanced Activity and Selectivity

The core structure of 2-Bromo-N-(3-chlorobenzyl)propanamide offers multiple sites for chemical modification to generate a library of analogs with potentially improved potency and target selectivity. A systematic derivatization strategy is paramount to understanding the structure-activity relationships (SAR) of this chemical class.

Future efforts should focus on modifications at three key positions:

The Bromine Atom on the Propanamide Moiety: Substitution of the bromine with other functional groups such as amines, azides, or thiols could lead to compounds with altered pharmacokinetic profiles and target interactions. For instance, the introduction of a primary amine could facilitate the formation of water-soluble salts or allow for further conjugation.

The Chlorine Atom on the Benzyl (B1604629) Ring: The electronic and steric properties of the benzyl ring can be modulated by replacing the chlorine atom with other halogens (fluorine, iodine), alkyl groups, or alkoxy groups. These modifications can influence the compound's lipophilicity and its ability to fit into specific binding pockets of biological targets.

The Amide Linkage: While generally stable, the amide bond can be replaced with bioisosteres to improve metabolic stability or to alter the molecule's conformational preferences. Examples of such bioisosteres include esters, ketones, or reversed amides.

A hypothetical derivatization scheme could explore the following modifications:

| Modification Site | Proposed Substituent | Rationale |

| Propanamide Bromine | -NH2 | Increased polarity, potential for salt formation |

| Propanamide Bromine | -SH | Potential for disulfide bond formation with protein targets |

| Benzyl Chlorine | -F | Increased metabolic stability |

| Benzyl Chlorine | -OCH3 | Altered electronic properties and potential for new hydrogen bond interactions |

| Amide Linkage | Ester | Modulate hydrolytic stability |

Integration of Advanced Computational Methodologies with Experimental Design

To streamline the drug discovery process and to rationalize the design of new derivatives, the integration of computational modeling is indispensable. Computer-aided drug design (CADD) can provide valuable insights into the potential interactions of this compound and its analogs with biological macromolecules.

Key computational approaches to be employed include:

Molecular Docking: In the absence of a known biological target, virtual screening of a library of derivatives against a panel of known protein structures can help in identifying potential targets. Once a target is identified, molecular docking can predict the binding mode and affinity of the compounds, guiding the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): As a library of analogs is synthesized and their biological activities are determined, QSAR models can be developed to correlate the physicochemical properties of the compounds with their activity. These models can then be used to predict the activity of yet-to-be-synthesized compounds, prioritizing the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interaction between a ligand and its target protein, offering insights into the stability of the complex and the key residues involved in binding.

A proposed workflow for integrating computational and experimental approaches is presented below:

| Step | Computational Method | Experimental Validation |

| 1 | Virtual screening of derivatives against a protein library | In vitro screening of hits against identified targets |

| 2 | Development of a QSAR model based on initial screening data | Synthesis and testing of new derivatives predicted by the QSAR model |

| 3 | MD simulations of the most potent compounds with their target | Biophysical characterization of the ligand-protein interaction |

Deepening Mechanistic Understanding at the Molecular and Cellular Levels

A thorough understanding of the mechanism of action is crucial for the rational development of any new therapeutic agent. For this compound, research should be directed towards elucidating its molecular targets and the downstream cellular pathways it modulates.

Initial studies could involve broad-spectrum screening to identify the general class of biological activity, such as antimicrobial, anticancer, or anti-inflammatory. Once a primary activity is identified, more focused studies can be undertaken. For example, if the compound shows antibacterial activity, studies could investigate its effect on bacterial cell wall synthesis, protein synthesis, or DNA replication.

Hypothetical research findings on the antibacterial mechanism could be as follows:

| Experimental Assay | Hypothetical Observation | Implication |

| Minimum Inhibitory Concentration (MIC) | Low MIC against Gram-positive bacteria | Suggests a specific target in these organisms |

| Bacterial Cell Wall Synthesis Assay | Inhibition of peptidoglycan biosynthesis | Indicates interference with cell wall integrity |

| DNA Gyrase Inhibition Assay | No significant inhibition | Rules out DNA replication as the primary target |

Strategic Development of Lead Compounds for Preclinical Investigations

Following the identification of a lead compound with promising activity and a well-defined mechanism of action, the next phase involves preclinical development. This stage aims to evaluate the compound's safety and efficacy in animal models before it can be considered for human trials.

Key aspects of preclinical development include:

Pharmacokinetic Profiling: Studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound are essential. These studies will help in optimizing the dosing regimen and predicting the compound's behavior in humans.

In Vivo Efficacy Studies: The therapeutic effect of the lead compound should be evaluated in relevant animal models of the disease for which it is being developed.

Toxicology Studies: A comprehensive assessment of the compound's potential toxicity is required. This includes acute and chronic toxicity studies in at least two animal species.

A hypothetical preclinical data summary for a lead candidate is presented below:

| Parameter | Hypothetical Result | Interpretation |

| Oral Bioavailability | 45% | Moderate absorption after oral administration |

| Half-life (in rats) | 6 hours | Suggests a twice-daily dosing regimen may be appropriate |

| Efficacy in a mouse infection model | Significant reduction in bacterial load | Demonstrates in vivo therapeutic potential |

| Acute Toxicity (LD50 in rats) | >2000 mg/kg | Indicates a low potential for acute toxicity |

Addressing Methodological Challenges and Conflicting Research Observations

As with any novel area of research, methodological challenges and the potential for conflicting data are inherent. Proactively addressing these issues is crucial for the robust development of this compound and its analogs.

Potential challenges include:

Synthesis and Purification: The synthesis of halo-substituted N-benzyl amides can sometimes be challenging, with the potential for side reactions and difficulties in purification. The development of robust and scalable synthetic routes is a priority. For instance, the debenzylation of N-benzyl amides can be problematic and may require specific and sometimes harsh conditions. acs.org

Solubility and Stability: The physicochemical properties of the compounds, such as solubility and stability, can impact their biological testing and formulation. Early characterization of these properties is important.

Reproducibility of Biological Data: Ensuring the reproducibility of biological data is paramount. This requires standardized protocols and the use of well-characterized assays. Conflicting results between different research groups could arise from variations in experimental conditions, and these need to be carefully investigated.

A proactive approach to these challenges will involve open communication within the scientific community, the publication of detailed experimental procedures, and collaborative efforts to resolve any discrepancies in research findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.